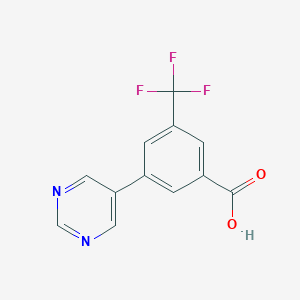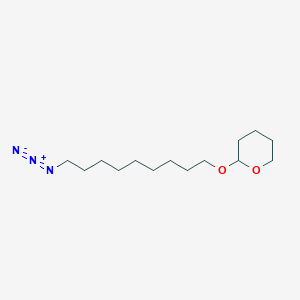
2-((9-Azidononyl)oxy)tetrahydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((9-Azidononyl)oxy)tetrahydro-2H-pyran is a chemical compound that belongs to the class of azido compounds It features a tetrahydro-2H-pyran ring structure with a 9-azidononyl group attached via an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((9-Azidononyl)oxy)tetrahydro-2H-pyran typically involves the following steps:
Formation of the Tetrahydro-2H-pyran Ring: This can be achieved through the acid-catalyzed cyclization of 1,5-diketones or through the oxa-Michael addition of alcohols to α,β-unsaturated carbonyl compounds.
Attachment of the 9-Azidononyl Group: The 9-azidononyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group (e.g., a halide) on a nonyl chain is replaced by an azide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization step and high-efficiency purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((9-Azidononyl)oxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides for nucleophilic substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-((9-Azidononyl)oxy)tetrahydro-2H-pyran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and polymers.
Biology: It can be used in bioconjugation techniques, where the azido group reacts with alkynes in a click chemistry reaction to label biomolecules.
Industry: Used in the production of specialty materials and coatings.
Mecanismo De Acción
The mechanism of action of 2-((9-Azidononyl)oxy)tetrahydro-2H-pyran involves its reactivity due to the presence of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction widely used in click chemistry. This reactivity makes it useful for tagging and modifying biomolecules, as well as for creating complex molecular architectures .
Comparación Con Compuestos Similares
Similar Compounds
2-((9-Azidononyl)oxy)tetrahydro-2H-furan: Similar structure but with a furan ring instead of a pyran ring.
2-((9-Azidononyl)oxy)tetrahydro-2H-thiopyran: Similar structure but with a thiopyran ring instead of a pyran ring.
Uniqueness
Its ability to participate in click chemistry reactions makes it particularly valuable for bioconjugation and materials science .
Propiedades
IUPAC Name |
2-(9-azidononoxy)oxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c15-17-16-11-7-4-2-1-3-5-8-12-18-14-10-6-9-13-19-14/h14H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYPCLFYDIFHQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
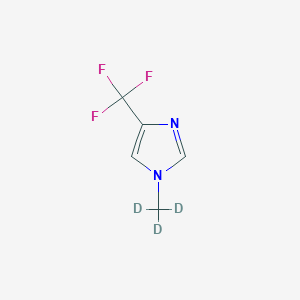
![[4-(4-Trifluoromethyl-1H-imidazol-2-yl)-phenyl]-methanol](/img/structure/B8175160.png)
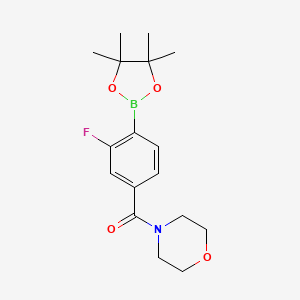

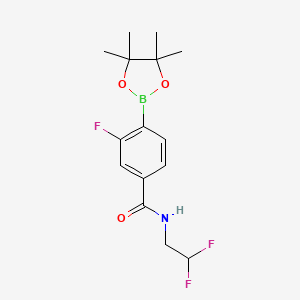
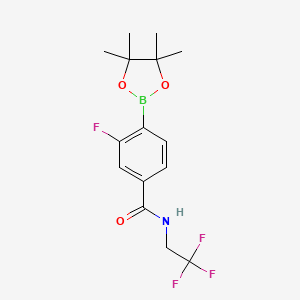
![Ethyl (2R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate](/img/structure/B8175193.png)



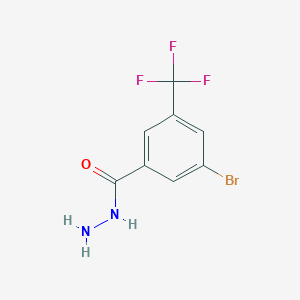

![(3'-Fluoro-4-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B8175258.png)
